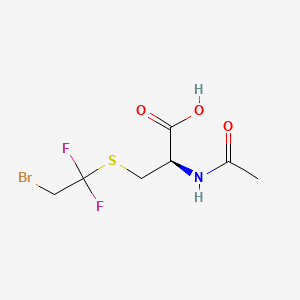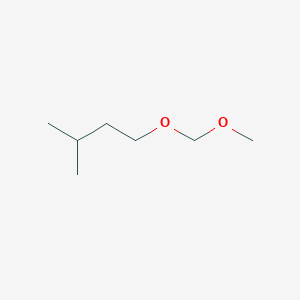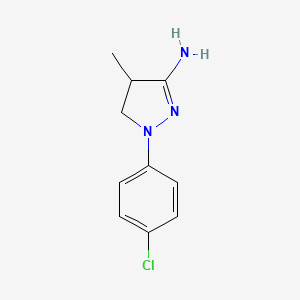
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is a derivative of L-cysteine, an amino acid that contains a thiol groupIt is known to be a metabolite of halothane, an anesthetic agent, and has been studied for its potential nephrotoxic and hepatotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves the reaction of L-cysteine with 2-bromo-1,1-difluoroethylene. This reaction typically requires the presence of a base to deprotonate the thiol group of L-cysteine, allowing it to react with the electrophilic 2-bromo-1,1-difluoroethylene. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential toxicity. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bonds, if formed.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: L-Cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- has several scientific research applications:
Biochemistry: Studying the metabolism of halothane and its potential toxic effects on the liver and kidneys.
Medicine: Investigating its role in drug metabolism and potential therapeutic applications for detoxification.
Chemistry: Exploring its reactivity and potential as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves its interaction with cellular thiol groups. The compound can form covalent bonds with proteins and other biomolecules, potentially leading to cellular damage. This is particularly relevant in the context of halothane metabolism, where the compound can contribute to hepatotoxicity and nephrotoxicity by forming reactive intermediates that bind to cellular macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine: Another metabolite of halothane with similar toxicological properties.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound with different functional groups and potentially different biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is unique due to its specific structure and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions. Its role as a halothane metabolite also makes it particularly relevant in studies of anesthetic toxicity .
Propriétés
| 75898-96-3 | |
Formule moléculaire |
C7H10BrF2NO3S |
Poids moléculaire |
306.13 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-bromo-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H10BrF2NO3S/c1-4(12)11-5(6(13)14)2-15-7(9,10)3-8/h5H,2-3H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |
Clé InChI |
GAAHETXJPVEDFP-YFKPBYRVSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(CBr)(F)F)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(CBr)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)

